

Application Notes & Protocols: Tracing Metabolic Pathways with Dihydrogen Sulfide-d1 (D₂S)

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Compound of Interest

Compound Name: Dihydrogen sulfide-d1

Cat. No.: B15485438

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a significant role in a multitude of physiological and pathophysiological processes.^{[1][2][3]} Its endogenous production and metabolism are tightly regulated, and dysregulation is implicated in various diseases, making the H₂S signaling pathway a promising target for therapeutic intervention. Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. While the use of deuterated water (D₂O) and other stable isotopes is well-established, the application of **Dihydrogen sulfide-d1** (D₂S) as a direct tracer for H₂S metabolic pathways is a novel approach. These application notes provide a theoretical framework and proposed protocols for utilizing D₂S to trace the metabolic fate of hydrogen sulfide, offering a new tool for researchers in physiology, pharmacology, and drug development.

Principle of D₂S Tracing

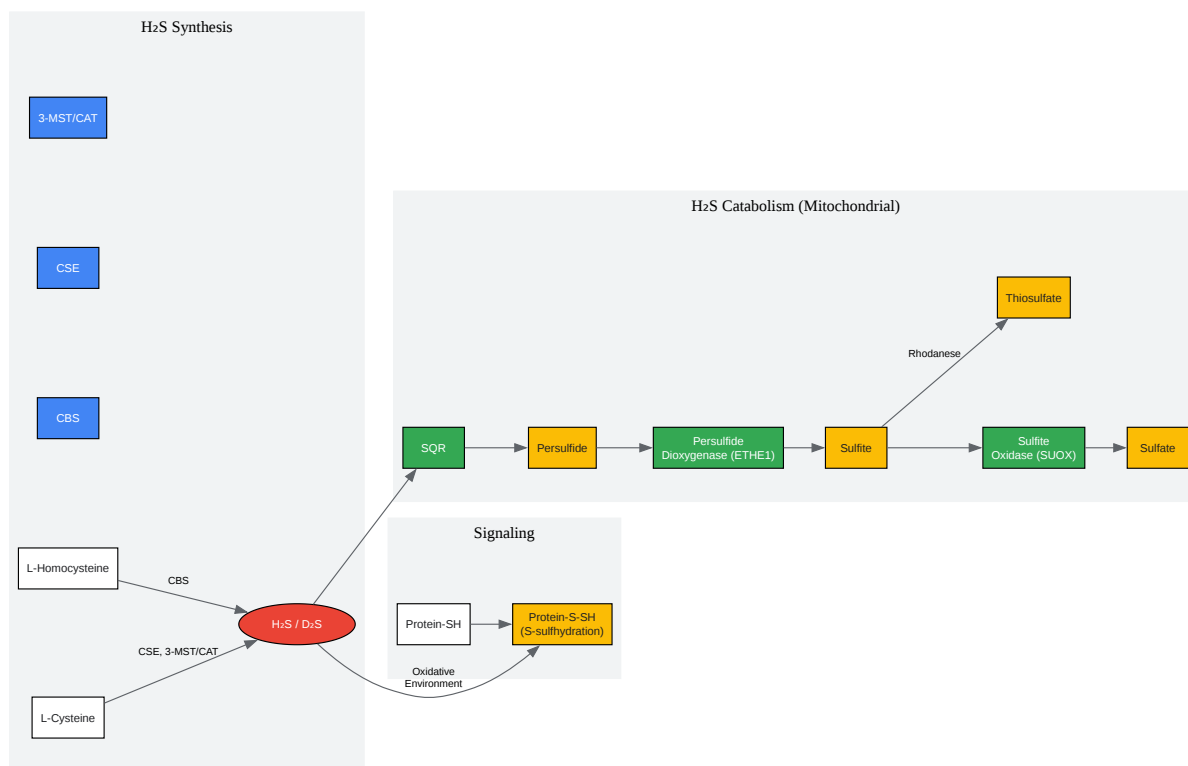
Dihydrogen sulfide-d1 (HDS or a mix of HDS and D₂S, hereafter referred to as D₂S for simplicity) is a stable isotope-labeled form of hydrogen sulfide. When introduced into a biological system, D₂S will be metabolized by the same enzymatic machinery as endogenous H₂S.^{[1][3]} By using mass spectrometry to detect the deuterium label in downstream metabolites, it is possible to trace the pathways of H₂S metabolism and quantify the

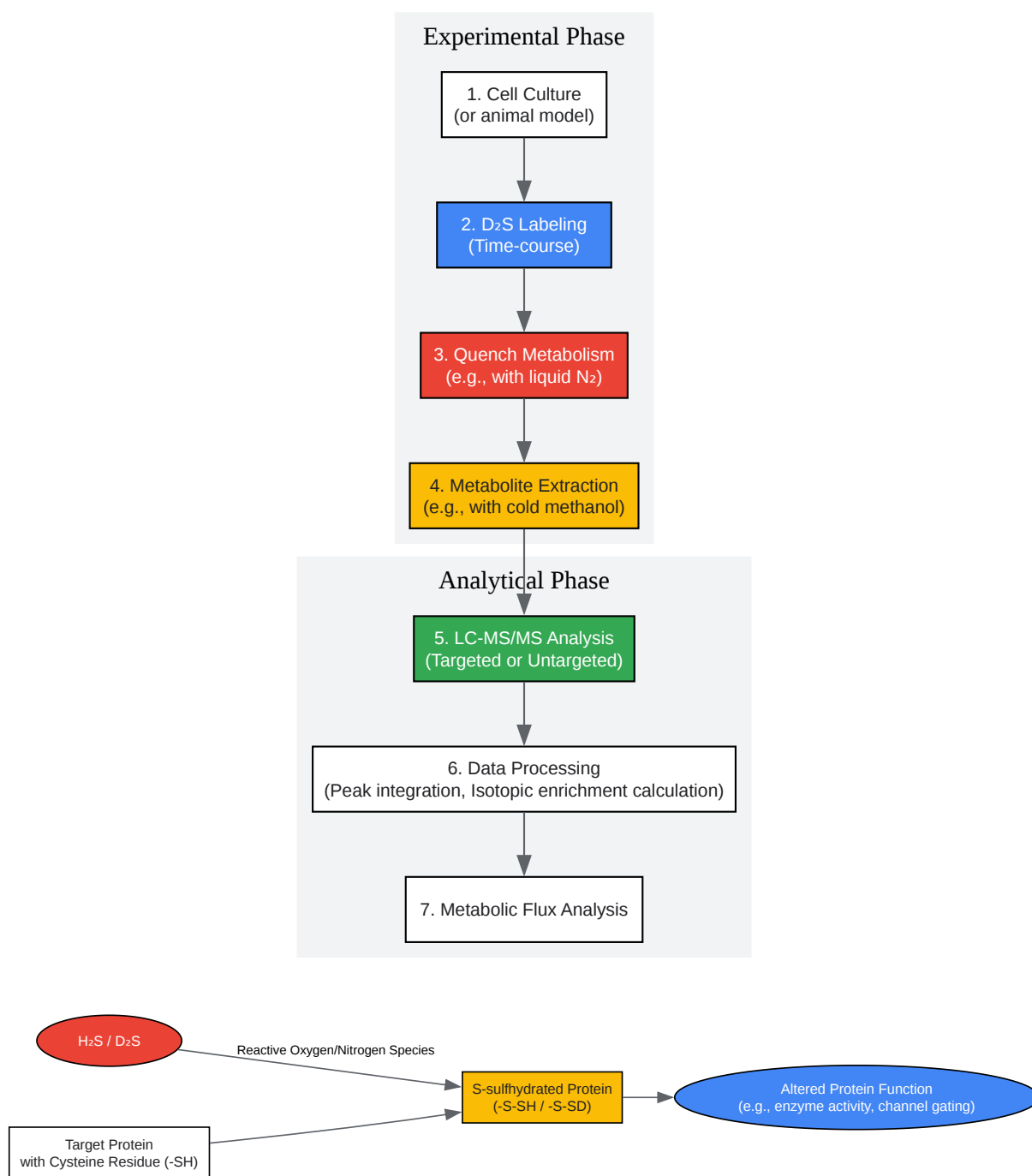
contribution of exogenous H_2S to various metabolic pools. This approach can provide insights into the rates of H_2S oxidation, its incorporation into sulfur-containing amino acids, and its role in persulfidation reactions.

Metabolic Pathways of Hydrogen Sulfide

Endogenous H_2S is primarily synthesized from L-cysteine and L-homocysteine by three key enzymes: cystathionine β -synthase (CBS), cystathionine γ -lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[1][3] Once produced, H_2S is metabolized, primarily in the mitochondria, through a series of oxidation steps. The key enzymes in this pathway are sulfide:quinone oxidoreductase (SQR), persulfide dioxygenase (ETHE1), and sulfite oxidase (SUOX).[1][3] The main metabolic fate of H_2S is its conversion to thiosulfate and sulfate, which are then excreted. H_2S can also be involved in protein S-sulfhydration, a post-translational modification where a sulfhydryl group (-SH) is converted to a persulfide group (-SSH), which can modulate protein function.

Below is a diagram illustrating the primary metabolic pathways of hydrogen sulfide.





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